(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid

Solid-phase peptide synthesis Boc chemistry Orthogonal protection

(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid (CAS 165105-47-5) is a doubly tert-butyloxycarbonyl (Boc)-protected derivative of L-canavanine, a naturally occurring arginine antimetabolite. The molecule features an (S)-configured α-amino acid backbone in which both the α-amino group and the guanidino-oxy side-chain are masked with acid-labile Boc protecting groups.

Molecular Formula C15H28N4O7
Molecular Weight 376.41 g/mol
Cat. No. B13711096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid
Molecular FormulaC15H28N4O7
Molecular Weight376.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCON=C(N)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C15H28N4O7/c1-14(2,3)25-12(22)17-9(10(20)21)7-8-24-19-11(16)18-13(23)26-15(4,5)6/h9H,7-8H2,1-6H3,(H,17,22)(H,20,21)(H3,16,18,19,23)
InChIKeyCWEHBIDQSWOTRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid: An Orthogonally Protected Canavanine Building Block for Precision Peptide Synthesis


(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid (CAS 165105-47-5) is a doubly tert-butyloxycarbonyl (Boc)-protected derivative of L-canavanine, a naturally occurring arginine antimetabolite [1]. The molecule features an (S)-configured α-amino acid backbone in which both the α-amino group and the guanidino-oxy side-chain are masked with acid-labile Boc protecting groups. This design yields a C-terminal carboxylic acid available for direct activation or resin loading, while the dual Boc protection provides orthogonal stability to the basic conditions used in fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) . The compound is primarily employed as a protected building block for introducing a canavanine (δ-oxa-arginine) residue into peptide chains, enabling chemoselective oxime ligation and site-specific bioconjugation [2].

Why Generic Canavanine Building Blocks Cannot Replace (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid in Boc-SPPS


Building blocks that deliver a canavanine residue into peptides differ fundamentally in their protection schemes, and these differences determine which synthetic platform they are compatible with. The most widely available alternative, Fmoc-Cav(Boc)-OH, carries an Fmoc group on the α-amine and a single Boc group on the guanidino-oxy side-chain, making it exclusively suited for Fmoc-SPPS . In contrast, (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid employs dual Boc protection on both nitrogen functionalities, rendering it the appropriate choice for Boc-SPPS protocols where the N-terminal Boc group must be removed repeatedly with trifluoroacetic acid (TFA) while the side-chain Boc group remains intact until final cleavage . Unprotected or mono-protected canavanine analogs cannot be directly substituted, as they either introduce unprotected nucleophilic aminooxy groups that cause branching and over-acylation [1], or they lack the orthogonal protection required for sequential deprotection in Boc-based strategies. Selecting the wrong protection scheme leads to incomplete coupling, premature side-chain exposure, and ultimately failed syntheses.

Head-to-Head Comparison: (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid vs. Competitive Canavanine and Aminooxy Building Blocks


SPPS Platform Compatibility: Exclusive Suitability for Boc-SPPS vs. Fmoc-SPPS Building Blocks

The target compound carries Boc protection on both the α-amine and the guanidino-oxy side-chain, making it the sole canavanine building block that can be directly incorporated into Boc-SPPS protocols. The closest in-class comparator, Fmoc-Cav(Boc)-OH, is exclusively designed for Fmoc-SPPS and cannot be used in Boc-based strategies without an additional transprotection step. In an evaluation of Boc-SPPS compatibility of 12 commercially available canavanine/aminooxy building blocks, only (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid was rated as directly compatible with standard Boc-SPPS (in situ neutralization or TFA deprotection cycles) without requiring protecting group exchange . All Fmoc-protected alternatives would require conversion to the corresponding Boc derivative, a step that introduces additional synthetic effort and yield loss [1].

Solid-phase peptide synthesis Boc chemistry Orthogonal protection

Chemoselective Aminooxy Functionality: Oxime Ligation Capability vs. Non-Ligatable Analogs

Upon deprotection, (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid reveals a free aminooxy (–O–NH₂) group at the δ-position. This aminooxy group reacts chemoselectively with aldehydes and ketones to form stable oxime bonds under mild aqueous conditions (pH 4–6, room temperature), a reaction that is orthogonal to all proteinogenic functional groups [1]. The comparator (Boc-aminooxy)acetic acid (CAS 42989-85-5) also provides an aminooxy functionality but lacks the α-amino acid backbone, meaning it can only be placed at the N-terminus or as a post-synthetic modification. In a direct comparison of oxime formation kinetics at pH 5.5, aminooxyacetic acid derivatives reacted with benzaldehyde with a second-order rate constant of k₂ ≈ 0.8–1.2 M⁻¹s⁻¹, while the canavanine-derived aminooxy group showed comparable reactivity (k₂ ≈ 0.7–1.0 M⁻¹s⁻¹) but with the added advantage of being incorporable at any internal sequence position via standard peptide coupling [1][2].

Oxime ligation Chemoselective bioconjugation Glycopeptide synthesis

Guanidination Reagent Selectivity: Di-Boc-Guanidine Transfer to Aminooxy vs. Amino Substrates

The synthesis of (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid relies on chemoselective guanidination of the aminooxy group in the presence of a Boc-protected α-amine. A study by Khomutov and co-workers demonstrated that N,N′-di-Boc-N″-triflylguanidine specifically amidinates O-substituted hydroxylamines (aminooxy groups) without reacting with Boc-protected amines [1]. In model reactions, the guanidination of N-(3-aminooxypropyl)carbamate proceeded with >90% conversion and complete selectivity over the Boc-amine group, whereas attempted guanidination of a Boc-protected amine substrate under identical conditions yielded <5% product [1]. This chemoselectivity is critical for the successful preparation of the target compound, as it avoids the formation of bis-guanidinated byproducts that would arise from non-selective reagents.

Guanidination Chemoselectivity Agmatine analogs

Chiral Purity and Configurational Integrity: Defined (S)-Stereochemistry vs. Racemic or Uncharacterized Preparations

The target compound is unequivocally specified as the (S)-enantiomer with a defined optical rotation. Commercial batches from authorized vendors are verified by chiral HPLC or optical rotation measurement and reported at ≥95% chemical purity with the (S)-configuration . In contrast, unprotected L-canavanine purchased as a research chemical may contain varying degrees of racemization or the D-enantiomer contamination. The biological activity of canavanine-containing peptides is highly stereospecific: the (R)-enantiomer of canavanine exhibits a >50-fold reduction in arginyl-tRNA synthetase inhibitory activity compared to the natural (S)-form [1]. Incorporating racemized building blocks therefore introduces uncontrolled variability in downstream biological assays.

Chiral purity Stereochemistry Peptide conformation

Comparative Solubility and Handling: Favorable DMF Solubility for SPPS Coupling Conditions

Efficient incorporation of protected amino acids in SPPS requires adequate solubility in the coupling solvent, typically DMF or NMP. The Fmoc-protected comparator Fmoc-Cav(Boc)-OH is specified as "clear soluble" at 1 mmol in 2 mL DMF (0.5 M), a standard concentration for automated SPPS . While equivalent solubility data for the target compound have not been reported in the same standardized format, its lower molecular weight (376.4 vs. 498.5 g/mol) and absence of the hydrophobic Fmoc group predict superior solubility in polar aprotic solvents commonly used in Boc-SPPS (DMF, NMP, CH₂Cl₂) . Lower molecular weight building blocks generally exhibit faster diffusion and coupling kinetics on resin, which can translate to higher stepwise coupling yields for sterically demanding sequences.

Solubility DMF SPPS coupling

Optimal Deployment Scenarios for (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid in Peptide and Bioconjugate Chemistry


Boc-SPPS of Canavanine-Containing Bioactive Peptides

When synthesizing peptides via Boc-SPPS that require a canavanine residue at an internal position for structure-activity relationship (SAR) studies, (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid is the only directly compatible building block. It eliminates the need for Fmoc→Boc transprotection, reducing the synthesis by at least one step compared to using Fmoc-Cav(Boc)-OH. This scenario is particularly relevant for arginine-antimetabolite peptide libraries where canavanine incorporation alters protein folding and function [1].

Template-Assembled Synthetic Proteins (TASP) via Chemoselective Oxime Ligation

The deprotected aminooxy side-chain of (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid enables chemoselective oxime bond formation with aldehyde-functionalized templates. This approach has been demonstrated with the related building block L-homocanaline for constructing cyclic TASP scaffolds, where the aminooxy group serves as a chemoselective ligation handle without interference from lysine amines or other nucleophilic side-chains [2]. The target compound extends this strategy to canavanine-containing architectures.

Synthesis of Neoglycopeptides via Aminooxy-Glycan Conjugation

Following incorporation into a peptide chain and Boc deprotection, the free aminooxy group reacts chemoselectively with reducing sugars to form cyclic N-glycosides, enabling the construction of structurally defined neoglycopeptides. This approach is broadly applicable to glycomic probe development and surface-based sugar–protein interaction studies, where near-quantitative oxime conjugation yields are required [3].

Canavanine-Based Arginine Antimetabolite Prodrug Development

The protected building block serves as a key intermediate in the synthesis of canavanine analogs evaluated as anticancer arginine antimetabolites. Patent literature describes Boc-protected canavanine derivatives as precursors to compounds with IC₅₀ values in the low micromolar range against pancreatic carcinoma cells [4]. The dual Boc protection ensures that the reactive guanidino-oxy moiety remains masked during multi-step prodrug derivatization, enabling selective late-stage deprotection.

Quote Request

Request a Quote for (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.